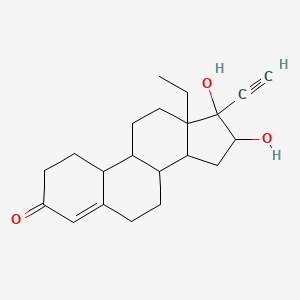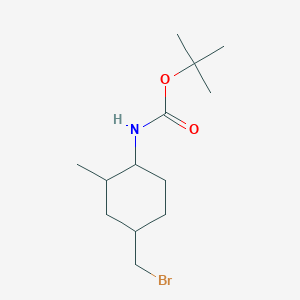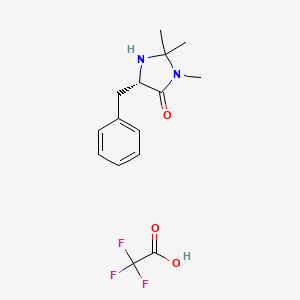![molecular formula C25H39NaO11 B12292717 Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate est un composé organique complexe avec une structure unique qui comprend plusieurs groupes hydroxyle, une chaîne décyle et un groupe carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate implique généralement plusieurs étapes, y compris la protection et la déprotection des groupes hydroxyle, l'estérification et les réactions d'éthérification. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de la température et de la pression pour obtenir le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes visent à optimiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et l'utilisation de matières premières renouvelables, est également prise en compte dans la production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction: Le groupe carboxylate peut être réduit pour former des alcools.
Substitution: Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les agents halogénants (par exemple, le chlorure de thionyle). Les réactions sont généralement réalisées dans des conditions contrôlées, telles que des températures, des pressions et des niveaux de pH spécifiques, pour garantir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones ou des aldéhydes, tandis que la réduction du groupe carboxylate peut produire des alcools.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son rôle potentiel dans la signalisation cellulaire et les voies métaboliques.
Médecine: Recherché pour ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires et antioxydantes.
Industrie: Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle peuvent participer à la liaison hydrogène et à d'autres interactions avec les protéines et les enzymes, affectant leur activité et leur fonction. La chaîne décyle peut également jouer un rôle dans les interactions hydrophobes du composé avec les membranes cellulaires.
Applications De Recherche Scientifique
Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The decyl chain may also play a role in the compound’s hydrophobic interactions with cellular membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires incluent d'autres carboxylates hydroxylés et des dérivés phénoxy, tels que:
- 3,4,5-trihydroxy-6-{[3-(4-hydroxy-3-methoxyphenyl)propanoyl]oxy}oxane-2-carboxylic acid
- 5,7,3’-trihydroxy-6,4’,5’-trimethoxyflavone
Unicité
L'unicité du Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H39NaO11 |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)16(27)21(33-2)23(34-3)20(14)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1 |
Clé InChI |
DDIQXOHNZDVJLR-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
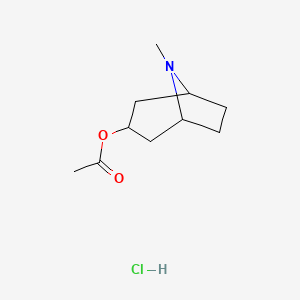
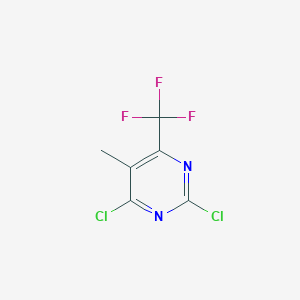
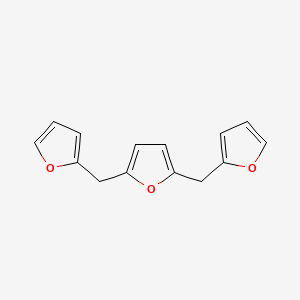

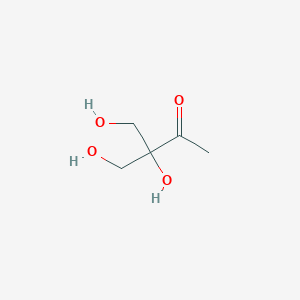
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
